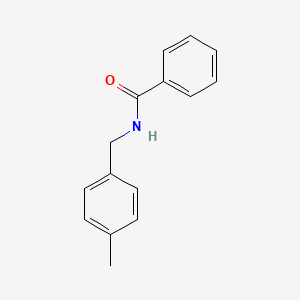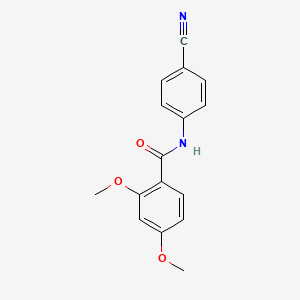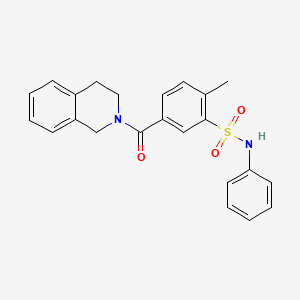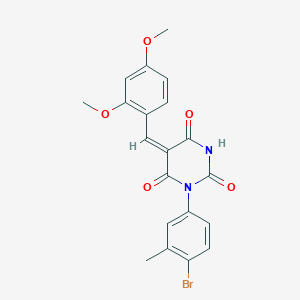
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide acts as a partial agonist of the 5-HT2A receptor, meaning it can activate the receptor to a certain extent, but not fully. This results in a moderate activation of downstream signaling pathways, which can lead to changes in cellular function and behavior. 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide also has a high affinity for the receptor, meaning it can bind to it with a high degree of specificity and potency.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to modulate the activity of the 5-HT2A receptor in various ways, depending on the experimental conditions. It can enhance or inhibit receptor-mediated signaling, depending on the level of receptor expression and the presence of other modulators. 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to induce changes in neuronal excitability, synaptic plasticity, and behavior in animal models, suggesting that it has potential therapeutic applications in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments, including its high specificity and potency for the 5-HT2A receptor, its partial agonist activity, and its ability to modulate downstream signaling pathways. However, it also has limitations, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide, including:
1. Further investigation of its mechanism of action and downstream signaling pathways.
2. Exploration of its potential therapeutic applications in neurological disorders, such as depression, anxiety, and schizophrenia.
3. Development of new derivatives with improved solubility and reduced toxicity.
4. Investigation of its potential interactions with other neurotransmitter systems and receptors.
5. Examination of its effects on neuronal development and plasticity.
Conclusion
In conclusion, 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has potential therapeutic applications in various neurological disorders and further research is needed to fully understand its potential.
Métodos De Síntesis
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide is synthesized through a specific method that involves the reaction between 3,5-dimethoxybenzoic acid and tetrahydro-2-furanylmethylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, perception, and cognition. 3,5-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been used as a tool compound to study the function and regulation of this receptor in vitro and in vivo.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-12-6-10(7-13(8-12)18-2)14(16)15-9-11-4-3-5-19-11/h6-8,11H,3-5,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJONPJZHPFFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4964454.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)


![methyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4964472.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4964489.png)
![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4964504.png)
![4-(benzyloxy)-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4964507.png)

![1-(1-benzyl-4-piperidinyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B4964527.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4964535.png)
![3-chloro-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4964541.png)